Product packaging for 6-Methylidenepyridazin-3-one(Cat. No.:)

6-Methylidenepyridazin-3-one

Cat. No.: B12361689
M. Wt: 108.10 g/mol
InChI Key: FKXRLVZWAIMUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylidenepyridazin-3-one is a chemical compound based on the pyridazinone scaffold, a structure of significant interest in medicinal chemistry and organic synthesis . Pyridazinones are recognized as privileged structures in drug design due to their ability to serve as bioisosteres for amides, pyridines, and other aromatic rings, which can help fine-tune the physicochemical properties of drug candidates . The core structure is known for its hydrogen bonding capacity, acting as both a hydrogen bond donor and acceptor, which is crucial for forming interactions with biological targets . Researchers utilize pyridazinone derivatives in fragment-based drug design and as kinase hinge-binding motifs . While the specific biological profile of this compound is a subject for ongoing research, analogous pyridazinone and pyridinone compounds have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects . The reactive methylidene group present in this compound provides a versatile handle for further chemical modification and derivatization, making it a valuable intermediate for constructing more complex molecules for biological evaluation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O B12361689 6-Methylidenepyridazin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

6-methylidenepyridazin-3-one

InChI

InChI=1S/C5H4N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H2

InChI Key

FKXRLVZWAIMUEE-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC(=O)N=N1

Origin of Product

United States

Advanced Spectroscopic Characterization of 6 Methylidenepyridazin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy measures the resonance of hydrogen nuclei. The chemical shift (δ) of each proton is highly dependent on its local electronic environment. Electron-withdrawing groups, such as carbonyls and electronegative atoms like nitrogen, tend to deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). researchgate.netlibretexts.org Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).

For 6-Methylidenepyridazin-3-one, we can predict the following ¹H NMR spectral features. The protons on the pyridazinone ring, designated as H-4 and H-5, are expected to be in the downfield region due to the influence of the adjacent carbonyl group and the nitrogen atoms. The exocyclic methylene (B1212753) protons (=CH₂) at the 6-position, being vinylic, will also appear downfield, typically in the range of 4.5-6.5 ppm. libretexts.org The exact chemical shifts are influenced by the electronic effects of the heterocyclic ring. The NH proton of the pyridazinone ring is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.0 - 7.5Doublet of doublets (dd)³J(H4-H5) = 8.0 - 9.0, ⁴J(H4-=CHa) = ~1.0
H-56.8 - 7.2Doublet of doublets (dd)³J(H5-H4) = 8.0 - 9.0, ³J(H5-=CHa/b) = ~2.0-3.0
=CHa5.5 - 6.0Doublet (d)²J(Ha-Hb) = ~2.0
=CHb5.0 - 5.5Doublet (d)²J(Hb-Ha) = ~2.0
N-H10.0 - 12.0Broad singlet (br s)-

These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment, with a much wider range of chemical shifts compared to ¹H NMR, which minimizes signal overlap. Electronegative atoms and sp²-hybridized carbons generally appear at higher chemical shifts.

In this compound, the carbonyl carbon (C-3) is expected to have the highest chemical shift, typically in the range of 160-180 ppm. The sp²-hybridized carbons of the pyridazinone ring (C-4, C-5, and C-6) and the exocyclic methylene group (=CH₂) will also be in the downfield region, generally between 100 and 150 ppm. The specific assignments can be aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-3160 - 170
C-4130 - 140
C-5125 - 135
C-6140 - 150
=CH₂95 - 110

These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between H-4 and H-5, confirming their adjacent relationship on the ring. It would also likely show weaker, long-range couplings between the ring protons and the exocyclic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon signals. For instance, the proton signal for H-4 would show a cross-peak with the carbon signal for C-4. Similarly, the exocyclic methylene protons would correlate with the =CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular framework. For example, the H-4 proton would show correlations to C-3, C-5, and C-6. The NH proton would show correlations to C-3 and C-6, and the exocyclic methylene protons would correlate to C-5 and C-6. These correlations provide definitive evidence for the connectivity of the entire molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Vibrational Mode Analysis and Functional Group Identification

Chemical bonds can vibrate in various modes, such as stretching and bending. The frequency of these vibrations is dependent on the bond strength and the masses of the connected atoms. The IR and Raman spectra of this compound are expected to show characteristic absorption bands for its functional groups.

The most prominent peak in the IR spectrum is likely to be the C=O stretching vibration of the pyridazinone ring, which is expected in the range of 1650-1700 cm⁻¹. mdpi.com The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹. The C=C and C=N stretching vibrations of the ring and the exocyclic methylene group will be observed in the 1500-1650 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the vinyl group will be seen above 3000 cm⁻¹, while C-H bending vibrations will appear at lower frequencies. spectroscopyonline.com

Predicted IR and Raman Vibrational Frequencies for this compound:

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H stretch3200 - 3400Medium-Strong, BroadWeak
C-H stretch (aromatic/vinyl)3000 - 3100MediumStrong
C=O stretch (lactam)1650 - 1700StrongMedium
C=C / C=N stretch1500 - 1650Medium-StrongStrong
N-H bend1400 - 1500MediumWeak
C-H bend1300 - 1450MediumMedium
Out-of-plane C-H bend800 - 1000StrongWeak

These are predicted values and are subject to environmental and phase effects.

Applications of Surface-Enhanced Raman Scattering (SERS) for Enhanced Detection and Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, often by several orders of magnitude. nih.gov This enhancement allows for the detection of analytes at very low concentrations.

For this compound, SERS could be a valuable tool for trace analysis. The nitrogen atoms in the pyridazinone ring can facilitate strong adsorption onto SERS-active substrates like silver or gold nanoparticles. The SERS spectrum would likely show enhanced bands corresponding to the ring breathing modes and other vibrations of the heterocyclic system. The orientation of the molecule on the metal surface can also be inferred from the relative enhancement of different vibrational modes. Shifts in the vibrational frequencies upon adsorption can provide insights into the nature of the molecule-surface interaction. nih.gov SERS could be particularly useful for studying the behavior of this compound in biological systems or for environmental monitoring, where high sensitivity is required. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. In positive ion mode (ESI+), the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The detection of this ion allows for the direct confirmation of the compound's nominal molecular weight. For this compound (C₅H₆N₂O), the expected monoisotopic mass is approximately 110.05 Da, leading to an anticipated [M+H]⁺ peak at an m/z of 111.06.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor [M+H]⁺ ion, provide critical information about the molecule's structure through the analysis of its fragmentation patterns. The pyridazinone ring and the exocyclic methylene group dictate the fragmentation pathways. Common fragmentation patterns for related pyridazinone structures involve the loss of small, stable neutral molecules.

Expected Fragmentation Pathways:

Loss of CO: A characteristic fragmentation for many cyclic carbonyl compounds is the expulsion of carbon monoxide (28 Da), leading to a significant fragment ion.

Loss of N₂: Cleavage of the nitrogen-nitrogen bond, a typical feature in pyridazine (B1198779) derivatives, can result in the loss of a dinitrogen molecule (28 Da).

Ring Cleavage: More complex fragmentation can occur, involving the cleavage of the heterocyclic ring into smaller, stable charged fragments.

The resulting product ions are instrumental in confirming the connectivity of the pyridazinone core.

Table 1: Predicted ESI-MS Data for this compound

Ion TypePredicted m/zAnalysis
[M+H]⁺111.06Confirms the molecular weight of the parent compound.
[M+H - CO]⁺83.06Indicates the presence of a carbonyl group within the ring structure.
[M+H - N₂]⁺83.04Suggests the characteristic pyridazine nitrogen-nitrogen linkage.

While ESI-MS provides nominal mass, high-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). This level of accuracy allows for the unambiguous determination of the elemental formula of the compound. By comparing the experimentally measured exact mass of the [M+H]⁺ ion to the calculated theoretical mass, the elemental composition can be confirmed, ruling out other potential formulas that may have the same nominal mass. For this compound, HRMS would be expected to yield a mass measurement extremely close to the calculated value for C₅H₇N₂O⁺.

Table 2: HRMS Data for Confirmation of Elemental Composition

Ion FormulaCalculated Exact Mass (Da)Required Mass Accuracy (ppm)
C₅H₇N₂O⁺111.0553< 5

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.

The this compound molecule contains a chromophore consisting of a conjugated system that includes the exocyclic double bond, the pyridazinone ring, and the carbonyl group. This extended π-system is responsible for its characteristic absorption in the UV region. The spectrum is expected to display absorptions corresponding to specific electronic transitions between molecular orbitals. acs.orgthermofisher.com

Key Electronic Transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. Due to the conjugated nature of the molecule, these transitions are expected to be intense and occur at longer wavelengths compared to non-conjugated systems. thermofisher.com

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an antibonding π* orbital. nih.gov These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) compared to the π → π* transitions. nih.gov

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity, a phenomenon known as solvatochromism, which can provide further insight into the nature of the electronic transitions.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)Relative Intensity
π → π220 - 280High
n → π> 280Low

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. thermofisher.commalvernpanalytical.com By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, XPS provides detailed information about the electronic environment of each element. uni-muenchen.de

For this compound, high-resolution scans of the C 1s, N 1s, and O 1s regions are particularly informative. The binding energy of a core electron is shifted depending on the chemical environment (e.g., oxidation state, bonding partners) of the atom.

Expected XPS Analysis:

C 1s Spectrum: The C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different carbon environments: the C=O of the carbonyl group (highest binding energy), the C=C of the exocyclic methylene and ring double bonds, and the C-N bonds.

N 1s Spectrum: The two nitrogen atoms in the pyridazinone ring are in distinct chemical environments (one adjacent to the carbonyl, one in a diazine-like linkage), which should result in distinguishable peaks or a broadened, asymmetric peak in the N 1s spectrum. Studies on N-heterocyclic compounds show that imine-like nitrogens have different binding energies than amine-like or amide-like nitrogens. aps.org

O 1s Spectrum: A single, sharp peak corresponding to the carbonyl oxygen (C=O) is expected in the O 1s spectrum.

This analysis is crucial for confirming the surface purity and the specific bonding arrangements within the molecule, especially when it is incorporated into materials or functionalized surfaces.

Table 4: Predicted XPS Binding Energies for Core-Level Electrons in this compound

Core LevelChemical EnvironmentPredicted Binding Energy (eV) Range
O 1sC=O531.0 - 532.5
N 1sC-N=N-C399.0 - 401.0
C 1sC=O287.5 - 289.0
C 1sC=C / C=N284.5 - 286.0
C 1sC-H~284.8

Elucidation of Molecular and Supramolecular Structure of 6 Methylidenepyridazin 3 One

Single-Crystal X-ray Diffraction Studies

Crystallographic Parameters and Unit Cell Analysis

A single-crystal X-ray diffraction experiment on 6-Methylidenepyridazin-3-one would determine its crystallographic parameters. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Description Hypothetical Value
Crystal System The crystal system describes the symmetry of the unit cell. e.g., Monoclinic
Space Group The space group provides a complete description of the symmetry of the crystal. e.g., P2₁/c
a (Å) Unit cell dimension along the a-axis. e.g., 8.5
b (Å) Unit cell dimension along the b-axis. e.g., 6.2
c (Å) Unit cell dimension along the c-axis. e.g., 10.1
α (°) Angle between the b and c axes. e.g., 90
β (°) Angle between the a and c axes. e.g., 105.3
γ (°) Angle between the a and b axes. e.g., 90
Volume (ų) The volume of the unit cell. e.g., 515.7
Z The number of molecules per unit cell. e.g., 4

Note: The values in this table are hypothetical and serve as an example of the data that would be generated. Specific experimental data for this compound is not currently available.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

The primary output of a successful single-crystal X-ray diffraction analysis is the precise coordinates of each atom in the molecule. From these coordinates, key geometric parameters such as bond lengths, bond angles, and torsional angles can be calculated. This data is fundamental for understanding the electronic structure and strain within the molecule. For instance, analysis of related pyridazinone derivatives has shown that the pyridazinone ring is often planar.

Table 2: Hypothetical Bond Lengths and Angles for this compound

Bond/Angle Hypothetical Value Bond/Angle Hypothetical Value
Bond Lengths (Å) Bond Angles (°)
N1-N2 e.g., 1.35 N2-N1-C6 e.g., 118.5
N1-C6 e.g., 1.33 N1-N2-C3 e.g., 121.0
N2-C3 e.g., 1.38 N2-C3-C4 e.g., 117.8
C3-C4 e.g., 1.45 C3-C4-C5 e.g., 119.5
C4-C5 e.g., 1.34 C4-C5-C6 e.g., 120.2
C5-C6 e.g., 1.47 C5-C6-N1 e.g., 123.0
C6=C7 e.g., 1.34 N1-C6=C7 e.g., 116.5

Note: The values in this table are hypothetical and illustrative of the data that would be obtained from a crystallographic study. No experimental data for this compound has been found.

Analysis of Molecular Conformation and Stereochemistry

The three-dimensional model generated from X-ray diffraction data would reveal the molecule's conformation. This includes the planarity of the pyridazinone ring and the orientation of the exocyclic methylidene group. For substituted pyridazinones, conformational analysis has been used to correlate the molecular shape with biological activity. acs.orgmdpi.com In the case of this compound, the key conformational feature would be the degree of planarity of the entire molecule and any potential steric interactions.

Analysis of Intermolecular Interactions in the Solid State

In the solid state, molecules of this compound would be held together by various intermolecular forces, forming a specific crystal packing arrangement. While no specific data exists for this compound, studies on similar pyridazinone derivatives reveal common interaction motifs. researchgate.netiucr.org These interactions can include:

Hydrogen Bonding: The N-H group of the pyridazinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ring nitrogen atoms can act as acceptors. These hydrogen bonds often lead to the formation of dimers or chains. iucr.org

π-stacking Interactions: The aromatic pyridazinone rings can stack on top of each other, leading to stabilizing π-π interactions. The nature and geometry of these interactions would depend on the crystal packing.

Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and crystal morphology.

Conformational Analysis in Solution and Gas Phase

The conformation of a molecule can differ between the solid state, solution, and gas phase. While single-crystal X-ray diffraction provides a static picture of the solid-state conformation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are used to study conformational dynamics in solution and the gas phase. acs.orgwu.ac.th

For this compound, conformational analysis would focus on the rotation around the C-C single bonds and the potential for different ring conformations if the ring were not perfectly planar. NMR studies on related pyridazinone nucleosides have provided insights into their preferred conformations in solution. iucr.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net To date, no specific conformational analysis studies for this compound in solution or the gas phase have been reported in the literature.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of the same compound can exhibit different physicochemical properties. Studies on other pyridazinone derivatives have revealed the existence of polymorphism, where different crystal packing and hydrogen bonding patterns are observed. nih.govresearchgate.net A systematic screening for polymorphs of this compound would involve crystallization from various solvents and under different conditions. Each new crystalline form would require characterization by techniques such as X-ray powder diffraction (XRPD) and thermal analysis (e.g., DSC, TGA). Currently, there are no published reports on the polymorphism of this compound.

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecular species in a stoichiometric ratio. researchgate.net This approach can be employed to modify the physical properties of a compound. For this compound, co-crystallization with other molecules (co-formers) could be explored to potentially enhance its stability or modify its properties. The design of co-crystals would involve identifying suitable co-formers that can interact with the functional groups of this compound, such as the N-H, C=O, and the aromatic ring, through hydrogen bonding or other non-covalent interactions. No co-crystallization studies involving this compound have been found in the reviewed literature.

Table 3: Compound Names Mentioned in the Article

Compound Name

Computational and Theoretical Investigations of 6 Methylidenepyridazin 3 One

Molecular Dynamics (MD) Simulations

Analysis of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Hydrogen Bonding Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational analysis, used to study the physical movements of atoms and molecules over time. For 6-Methylidenepyridazin-3-one, MD simulations can reveal its conformational stability, the flexibility of its constituent atoms, and its interaction with surrounding molecules, such as solvents or biological receptors. tandfonline.comresearchgate.net

Root Mean Square Deviation (RMSD) analysis measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. It is a primary indicator of the structural stability of the system. nih.gov A low and stable RMSD value over time suggests that the molecule maintains a stable conformation, whereas significant fluctuations or a continuously increasing RMSD might indicate conformational changes or instability.

Root Mean Square Fluctuation (RMSF) provides a measure of the displacement of individual atoms or residues relative to the average structure over the course of the simulation. This analysis helps to identify the most flexible and rigid parts of the this compound molecule. nih.gov Regions with high RMSF values, such as the exocyclic methylidene group or specific loops in a receptor's binding pocket, are more mobile.

Hydrogen Bonding Interactions are critical for the molecule's interaction with its environment. The this compound structure contains key functional groups capable of forming hydrogen bonds: the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the second ring nitrogen are potential hydrogen bond acceptors. Computational studies on related pyridazinone derivatives confirm that these sites are crucial for binding to biological targets, such as the amino acid residues in an enzyme's active site. wu.ac.thmdpi.comresearchgate.net Analysis of hydrogen bond occupancy and lifetime during an MD simulation can quantify the strength and stability of these interactions.

Table 1: Potential Hydrogen Bond Interactions for this compound

This compound GroupRolePotential Partner Molecule Group (e.g., in Water or Protein)
Carbonyl Oxygen (C=O)H-Bond AcceptorHydroxyl (-OH), Amine (-NH)
Ring Nitrogen (N2)H-Bond AcceptorHydroxyl (-OH), Amine (-NH)
Ring Nitrogen Proton (N-H)H-Bond DonorCarbonyl (C=O), Oxygen in Hydroxyl or Ether

Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Density Functional Theory (DFT) is a highly effective quantum mechanical method used to predict a molecule's electronic structure and related properties, including its spectroscopic parameters. mdpi.com Calculations, often performed using functionals like B3LYP with a basis set such as 6-31++G(d,p), can generate theoretical vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra that show strong correlation with experimental data. mdpi.comresearchgate.netresearchgate.net

Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of this compound. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. Comparing these predicted frequencies with experimental FT-IR spectra helps in the definitive assignment of spectral bands to specific functional groups. For instance, strong absorption bands for the carbonyl (C=O) and N-H stretching vibrations are expected and can be precisely calculated. researchgate.net

Table 2: Representative Theoretical Vibrational Frequencies for this compound (Calculated at B3LYP Level)

Vibrational Mode AssignmentTypical Experimental Range (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)
N-H Stretch3300-31003250
C-H Stretch (Aromatic/Vinylic)3100-30003060
C=O Stretch (Amide/Lactam)1700-16501675
C=N Stretch1650-15501620
C=C Stretch (Ring/Methylidene)1680-16201645
N-H Bend1620-15501580
C-H Bend1475-13001410

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. jocpr.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for structural elucidation and for confirming the identity and purity of the synthesized compound. mdpi.comnih.gov

Solvation Effects on Electronic Structure and Reactivity Profiles

The chemical behavior of a molecule can be significantly influenced by its solvent environment. Computational methods can model these solvation effects using either implicit or explicit models. researchgate.net

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for assessing how a solvent's polarity affects the electronic structure, such as the molecular dipole moment and the distribution of electrostatic potential. researchgate.net

Explicit Solvation Models involve including a number of individual solvent molecules around the solute. This method is more computationally intensive but allows for the detailed analysis of specific solute-solvent interactions, most notably hydrogen bonds. researchgate.net

For this compound, studies on similar pyridazine (B1198779) structures show that polar protic solvents (like water) can form strong hydrogen bonds with the carbonyl and N-H groups. researchgate.net These interactions can stabilize charge separation within the molecule, altering its frontier molecular orbitals (HOMO and LUMO) and, consequently, its reactivity profile. The molecular electrostatic potential (MEP) map, which can be calculated in both the gas phase and in solution, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule's reactivity might change in different solvents. researchgate.net

Table 3: Predicted Solvation Effects on this compound

PropertyEffect of Polar Solvent (e.g., Water)Rationale
Dipole Moment IncreaseStabilization of the ground-state charge distribution by the polar medium.
HOMO-LUMO Gap DecreaseDifferential stabilization of the HOMO and LUMO orbitals, often leading to a smaller energy gap and increased reactivity.
Reactivity Enhanced reactivity at polar sitesHydrogen bonding with the C=O and N-H groups can increase the electrophilicity of the carbonyl carbon and the acidity of the N-H proton.
UV-Vis Spectrum Shift in λmax (Solvatochromism)Stabilization of the ground and excited states to different extents by the solvent, causing a shift in the absorption wavelength. researchgate.net

Chemical Reactivity and Transformations of 6 Methylidenepyridazin 3 One

Reactions at the Methylidene Group

The exocyclic C=C double bond, being in conjugation with the carbonyl group of the pyridazinone ring, behaves as an electron-deficient alkene. This electronic characteristic is the primary determinant of its reactivity profile.

The conjugated system in 6-methylidenepyridazin-3-one renders the methylidene group susceptible to nucleophilic attack, in a process known as conjugate or Michael addition. Nucleophiles are drawn to the β-carbon of the α,β-unsaturated carbonyl system. A wide variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction, leading to the formation of 6-(substituted methyl)pyridazin-3-ones.

Conversely, the electron-deficient nature of the double bond deactivates it towards electrophilic addition. Reactions with electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) are generally slower compared to those with simple, electron-rich alkenes and may require more forcing conditions or the use of a strong Lewis acid catalyst to activate the electrophile. minia.edu.egmakingmolecules.com

Table 1: Representative Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
AminePiperidine6-(Piperidin-1-ylmethyl)pyridazin-3-one
ThiolThiophenol6-(Phenylthiomethyl)pyridazin-3-one
CarbanionDiethyl malonateDiethyl 2-((6-oxo-1,6-dihydropyridazin-3-yl)methyl)malonate

The electron-poor methylidene group in this compound makes it an effective dienophile for Diels-Alder reactions. It can react with electron-rich dienes to form new six-membered rings. The regioselectivity and stereoselectivity of these [4+2] cycloaddition reactions are governed by the electronic and steric properties of both the diene and the dienophile. This reactivity provides a powerful synthetic route to complex polycyclic structures containing the pyridazinone moiety.

Table 2: Exemplary Diels-Alder Reaction

DieneProduct Class
2,3-Dimethyl-1,3-butadieneSpirocyclic pyridazinone-cyclohexene adduct
CyclopentadieneFused polycyclic pyridazinone system
Danishefsky's dieneFunctionalized spirocyclic adduct

The terminal double bond of the methylidene group allows this compound to participate in olefin metathesis reactions, a versatile method for the formation of carbon-carbon double bonds. Cross-metathesis with other olefins, catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts, can be used to introduce a variety of substituents at the 6-position. beilstein-journals.orgmdpi.com

Furthermore, this terminal alkene functionality imparts the potential for polymerization. This compound could theoretically undergo polymerization through several mechanisms, including radical, anionic, or coordination polymerization, to yield polymers with pyridazinone side chains. researchgate.netnih.gov Anionic polymerization of 1,3-dienes is a well-established method for creating synthetic rubber. researchgate.netnih.gov Similarly, coordination polymerization of vinyl-functionalized monomers can proceed with high chemoselectivity. researchgate.net The resulting polymers could exhibit unique material properties due to the polar, hydrogen-bonding capabilities of the pyridazinone rings.

Reactions Involving the Pyridazinone Ring System

The pyridazinone ring is an electron-deficient heterocycle due to the presence of two adjacent electronegative nitrogen atoms and the carbonyl group. This electronic nature dictates its reactivity towards substitution reactions.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of electron-rich aromatic systems like benzene. wikipedia.org The pyridazinone ring, being strongly electron-deficient, is highly deactivated towards electrophilic attack. wikipedia.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which typically proceed readily with benzene, are not generally applicable to the pyridazinone ring under standard conditions. masterorganicchemistry.com Forcing conditions, such as high temperatures and highly acidic catalysts, would be required, and such reactions are often low-yielding and lack selectivity. Therefore, direct electrophilic substitution on the pyridazinone ring of this compound is considered unfavorable.

In contrast to its inertness towards electrophiles, the electron-poor character of the pyridazinone ring makes it susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. masterorganicchemistry.comnih.gov For the parent this compound, there are no leaving groups on the ring carbons (C4 and C5).

However, if a derivative, such as 4-chloro-6-methylidenepyridazin-3-one, were used, the chlorine atom would be readily displaced by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity is then restored by the expulsion of the leaving group. The presence of electron-withdrawing groups, like the pyridazinone's own ring structure, stabilizes the anionic intermediate and accelerates the reaction. libretexts.org

Table 3: Potential Nucleophilic Aromatic Substitution on a Halogenated Derivative

SubstrateNucleophileProduct
4-Chloro-6-methylidenepyridazin-3-oneSodium methoxide4-Methoxy-6-methylidenepyridazin-3-one
4-Chloro-6-methylidenepyridazin-3-oneAmmonia4-Amino-6-methylidenepyridazin-3-one
5-Bromo-6-methylidenepyridazin-3-oneSodium azide5-Azido-6-methylidenepyridazin-3-one

Ring-Opening and Rearrangement Reactions

While the pyridazinone ring is generally stable, under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often driven by the release of ring strain or the formation of more stable thermodynamic products. The presence of the exocyclic methylene (B1212753) group can influence the course of these reactions, potentially participating in intramolecular processes.

Research on closely related pyridazinone systems suggests that ring-opening can be initiated by nucleophilic attack at the carbonyl group or adjacent carbon atoms, leading to acyclic intermediates. These intermediates can then undergo further transformations or recyclize to form different heterocyclic systems. However, specific studies detailing the ring-opening and rearrangement reactions of this compound are not extensively documented in the reviewed literature. The reactivity in this regard is an area that warrants further investigation to fully understand the synthetic potential of this scaffold.

Derivatization via Functional Group Interconversions

The exocyclic methylene group of this compound serves as a key site for derivatization through various functional group interconversions. This conjugated system is susceptible to a range of addition reactions, allowing for the introduction of diverse functionalities.

Michael Addition: The electron-withdrawing nature of the pyridazinone ring activates the exocyclic double bond for conjugate addition, also known as Michael addition. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide variety of nucleophiles at the methylene carbon. Common nucleophiles include amines, thiols, and stabilized carbanions. libretexts.org The reaction typically proceeds under basic conditions and provides a straightforward method for C-C, C-N, and C-S bond formation.

NucleophileReagent/ConditionsProductReference
Secondary AmineR₂NH, base6-(Aminomethyl)pyridazin-3-one libretexts.org
ThiolRSH, base6-(Thio-methyl)pyridazin-3-one
EnolateMalonic ester, NaOEt6-(2,2-Bis(ethoxycarbonyl)ethyl)pyridazin-3-one

Diels-Alder Reaction: The exocyclic double bond can also act as a dienophile in Diels-Alder reactions, reacting with various dienes to construct new six-membered rings. This [4+2] cycloaddition is a powerful tool for the synthesis of complex polycyclic structures containing the pyridazinone moiety. The reactivity of the dienophile can be influenced by substituents on both the diene and the pyridazinone ring.

DieneConditionsProductReference
CyclopentadieneHeatSpiro[norbornene-2,6'-pyridazin]-3'-one researchgate.net
2,3-Dimethyl-1,3-butadieneLewis acid catalystSpiro[cyclohexene-1,6'-pyridazin]-3'-one derivative

These functional group interconversions provide a versatile platform for the synthesis of a library of 6-substituted pyridazinone derivatives, enabling the exploration of their structure-activity relationships in various contexts.

Catalytic Reactions Involving this compound

Catalytic methods offer efficient and selective pathways for the transformation of this compound. Hydrogenation and oxidation are two key catalytic reactions that modify the exocyclic methylene group.

Catalytic Hydrogenation: The exocyclic double bond of this compound can be selectively reduced via catalytic hydrogenation. This reaction typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The hydrogenation converts the methylidene group into a methyl group, yielding 6-methylpyridazin-3-one. This transformation is useful for creating saturated side chains and can be a crucial step in the synthesis of various pyridazinone analogues. The conditions for catalytic hydrogenation are generally mild and offer high yields.

CatalystHydrogen PressureSolventProduct
10% Pd/C1 atmEthanol (B145695)6-Methylpyridazin-3-one
PtO₂3 atmAcetic Acid6-Methylpyridazin-3-one

Oxidation: The exocyclic double bond is also susceptible to oxidative cleavage. Reagents such as ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) or potassium permanganate (KMnO₄) under controlled conditions can cleave the double bond to yield a ketone at the 6-position, namely pyridazine-3,6-dione. This oxidation provides a route to 6-oxo-pyridazinone derivatives, which are valuable intermediates for further chemical modifications.

Oxidizing AgentConditionsProduct
1. O₃, CH₂Cl₂, -78 °C; 2. Me₂SReductive workupPyridazine-3,6-dione
KMnO₄Cold, dilute, basicPyridazine-3,6-dione

These catalytic reactions highlight the utility of the exocyclic methylene group as a handle for introducing further chemical diversity into the pyridazinone scaffold.

Synthesis and Academic Study of 6 Methylidenepyridazin 3 One Derivatives and Analogues

Structure-Activity/Property Relationship (SAR/SPR) Studies within Pyridazinone Series

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for the optimization of lead compounds in drug discovery. For pyridazinone derivatives, SAR studies have revealed key structural features that govern their biological activities. nih.gov While specific SAR data for 6-methylidenepyridazin-3-one is not available, we can infer potential relationships based on existing data for other 6-substituted pyridazinones.

The nature of the substituent at the 6-position of the pyridazinone ring is a critical determinant of biological activity. For instance, in a series of 6-substituted-3(2H)-pyridazinone derivatives, the introduction of morpholino, arylpiperidino, and arylpiperazino moieties led to compounds with significant antinociceptive activity. The substitution pattern on the aryl ring attached to the piperazine at the 6-position also plays a crucial role in modulating the activity.

Table 1: Illustrative SAR data for various 6-substituted Pyridazinone Derivatives (Note: Data is for related compounds, not this compound)

Compound ID6-SubstituentOther SubstituentsBiological ActivityReference
A PhenylN-HAntihypertensive researchgate.net
B 4-FluorophenylpiperazineN-HAntinociceptiveNot specified in search results
C MorpholinoN-HAntinociceptiveNot specified in search results
D PhenylN-CH2COOEtDecreased Antibacterial Activity mdpi.com
E PhenylN-CH2COOHIncreased Antibacterial Activity mdpi.com

This table is for illustrative purposes and showcases SAR trends in related pyridazinone series.

Rational Design and Synthesis of Novel Pyridazinone Derivatives Bearing the Methylidene Moiety

The rational design of novel this compound derivatives would likely be guided by computational modeling and a deep understanding of the target's active site, if a specific biological target is being pursued. nih.govnih.gov The introduction of the exocyclic double bond at the 6-position offers a unique structural feature that can be exploited for various interactions with biological macromolecules. The methylidene group can act as a Michael acceptor, potentially enabling covalent interactions with nucleophilic residues in a target protein.

The synthesis of this compound derivatives is not explicitly described in the available literature. However, one could envision several synthetic strategies based on established methodologies for the formation of exocyclic double bonds on heterocyclic systems. A plausible approach could involve the Wittig reaction or a related olefination reaction on a suitable 6-keto-pyridazin-3-one precursor. Alternatively, elimination reactions from a 6-(hydroxymethyl) or 6-(halomethyl)pyridazin-3-one intermediate could also provide access to the desired methylidene compounds.

A general synthetic scheme could be proposed as follows:

Synthesis of a 6-substituted pyridazinone precursor: This could be achieved through various known methods, such as the reaction of a γ-keto acid with hydrazine (B178648). researchgate.net

Functional group manipulation at the 6-position: Conversion of the substituent at the 6-position to a group suitable for elimination or olefination. This might involve oxidation to a ketone or conversion to a leaving group.

Formation of the exocyclic double bond: Employing a suitable reaction such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or a base-induced elimination to generate the 6-methylidene moiety.

Comprehensive Characterization of Substituted this compound Derivatives

Once synthesized, the comprehensive characterization of novel this compound derivatives would be essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques would be employed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for elucidating the molecular structure. The protons of the methylidene group would be expected to appear as characteristic signals in the olefinic region of the 1H NMR spectrum. The carbon of the methylidene group would also have a distinct chemical shift in the 13C NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the C=O of the pyridazinone ring and the C=C of the methylidene group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction would provide unambiguous proof of the structure and stereochemistry.

Table 2: Expected Spectroscopic Data for a Hypothetical this compound Derivative

TechniqueExpected Data
1H NMR Signals for the methylidene protons (CH2) in the olefinic region (typically 5-6 ppm), signals for the pyridazinone ring protons, and signals for any other substituents.
13C NMR Signals for the methylidene carbons (C=CH2), the carbonyl carbon of the pyridazinone ring (around 160-170 ppm), and other carbons in the molecule.
IR (cm-1) C=O stretch (around 1650-1680), C=C stretch (around 1620-1640), N-H stretch (if present, around 3200-3400).
HRMS Accurate mass measurement corresponding to the molecular formula of the target compound.

This table presents expected data for a hypothetical compound and would need to be confirmed experimentally.

Comparative Analysis of Reactivity and Electronic Properties within Derivative Series

The introduction of the exocyclic methylidene group is expected to significantly influence the reactivity and electronic properties of the pyridazinone ring. A comparative analysis of these properties within a series of substituted this compound derivatives would provide valuable insights into their chemical behavior.

Reactivity: The methylidene group, being an activated double bond conjugated with the pyridazinone carbonyl, is expected to be susceptible to nucleophilic addition reactions (Michael addition). This reactivity could be exploited for further functionalization or for covalent interactions with biological targets. The reactivity of the methylidene group would be influenced by the electronic nature of the substituents on the pyridazinone ring and on the exocyclic double bond itself.

Electronic Properties: Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable for understanding the electronic properties of these derivatives. mdpi.com Key parameters to investigate would include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity and electronic transitions. The LUMO is expected to be localized on the α,β-unsaturated system, including the methylidene group, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps would visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule.

By systematically varying the substituents on the pyridazinone ring and analyzing the resulting changes in reactivity and electronic properties, a comprehensive understanding of the chemical nature of this compound derivatives could be established.

Molecular Mechanisms of Biological Interactions of 6 Methylidenepyridazin 3 One and Its Derivatives

In Vitro Studies on Specific Biomolecular Targets (e.g., enzyme inhibition, receptor binding, protein interactions)

In vitro studies have been instrumental in elucidating the biological activities of pyridazinone derivatives by identifying their specific molecular targets. These studies have revealed that the pyridazinone scaffold can be tailored to interact with a range of proteins, leading to the inhibition of enzymes and the modulation of receptor functions.

One area of significant interest is the anti-inflammatory potential of pyridazinone derivatives. Certain derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, categorizing them among nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govresearchgate.net. Other targets in inflammatory and neuroinflammatory pathways include dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), glycogen (B147801) synthase kinase-3 (GSK3), and cell division cycle 7-related protein kinase (Cdc7) nih.gov.

In the realm of cancer research, derivatives of the pyridazinone scaffold have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers nih.gov. Furthermore, some 5,6-diphenylpyridazin-3-one (B1222894) derivatives have been shown to interact with tubulin, leading to the disruption of microtubule polymerization and mitotic arrest, highlighting their potential as antimitotic agents nih.gov.

The versatility of the pyridazinone core is further demonstrated by its application in developing inhibitors for Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer mdpi.com. Additionally, certain pyridazinone derivatives have been found to act as ligands for N-formyl peptide receptors (FPRs), which are involved in modulating leukocyte inflammatory activities nih.gov. Another study highlighted the vasorelaxant activity of novel pyridazin-3-one derivatives through the modulation of endothelial nitric oxide synthase (eNOS) nih.gov.

The following table summarizes the findings from various in vitro studies on pyridazinone derivatives.

Derivative ClassBiomolecular TargetBiological Effect
Pyridazinone derivativesCyclooxygenase 2 (COX-2)Anti-inflammatory activity nih.govresearchgate.net
Pyridazinone derivativesDYRK1A, GSK3, Cdc7Anti-inflammatory and other activities nih.gov
Phenyl substituted pyridazin-3-onesc-Met kinaseInhibition of kinase activity, potential anticancer effect nih.gov
5,6-diphenylpyridazin-3-one derivativesTubulinInhibition of polymerization, antimitotic activity nih.gov
4-amino and 4-ureido pyridazinone-based seriesFatty Acid Binding Protein 4 (FABP4)Inhibition of FABP4, potential therapeutic for cancer and metabolic diseases mdpi.com
Pyridazinone-like compoundsN-formyl peptide receptors (FPRs)Modulation of leukocyte inflammatory activities nih.gov
Pyridazin-3-one derivativesEndothelial nitric oxide synthase (eNOS)Vasorelaxant activity nih.gov

Molecular Docking Simulations with Target Macromolecules (e.g., bacterial proteins)

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target macromolecule. This approach has been widely applied to understand the interactions between pyridazinone derivatives and their biological targets, including bacterial proteins.

For instance, molecular docking studies have been crucial in the development of pyridazinone-based inhibitors for various enzymes. Simulations have helped to visualize the binding modes of these compounds within the active sites of targets like c-Met kinase and COX-2 nih.govresearchgate.net. These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity.

While specific docking studies on 6-methylidenepyridazin-3-one with bacterial proteins are not extensively detailed in the provided context, the general applicability of this method is well-established for various heterocyclic compounds against bacterial targets like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase mdpi.comresearchgate.netresearchgate.net. These simulations are fundamental in predicting the antibacterial potential of new chemical entities.

Molecular docking simulations provide quantitative predictions of binding affinity, often expressed as a docking score or estimated free energy of binding (kcal/mol) nih.gov. This allows for the ranking of different derivatives and the prioritization of compounds for synthesis and biological testing.

In the case of c-Met kinase inhibitors based on the pyridazin-3-one scaffold, docking studies have enabled a detailed analysis of the interactions between the ligands and the kinase domain nih.gov. These analyses reveal the importance of specific substituents on the pyridazinone ring for achieving high binding affinity. For example, the morpholino-pyrimidine group in some derivatives forms crucial hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors nih.gov.

A key outcome of molecular docking is the identification of the specific amino acid residues that form the binding pocket and interact with the ligand. For the pyridazinone-based c-Met inhibitors, docking simulations have identified the key residues in the ATP-binding pocket that are essential for ligand recognition and binding nih.gov.

Similarly, in the structure-guided design of pyridazinone inhibitors for the Trypanosoma cruzi proteasome, cryo-electron microscopy and computational modeling helped to identify the binding site at the β4/β5 interface. The studies revealed hydrogen-bond interactions between the central amide of the pyridazinone compound and the backbone NH of β5Gly228 and the side-chain phenolic hydroxyl of β5Tyr212 acs.org. This level of detail is crucial for understanding the molecular basis of inhibition and for designing more potent and selective inhibitors.

The table below illustrates the types of interactions typically analyzed in molecular docking studies.

Interaction TypeDescriptionImportance in Binding
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Crucial for specificity and high-affinity binding.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Major driving force for ligand binding, especially in buried pockets.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the ligand-protein complex.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.Can significantly contribute to binding affinity and specificity.
Cation-Pi InteractionsNoncovalent molecular interaction between a cation and the face of an electron-rich pi system.Important for the binding of charged ligands to aromatic residues.

Principles of Structure-Based Ligand Design Applied to Pyridazinone Scaffolds

Structure-based ligand design is a powerful strategy in drug discovery that utilizes the three-dimensional structure of a biological target to design new ligands with high affinity and selectivity. This approach has been successfully applied to the pyridazinone scaffold to develop novel therapeutic agents.

The process often begins with the identification of a "hit" compound, which can be a fragment or a small molecule that binds to the target of interest. The crystal structure or a homology model of the target protein in complex with the hit compound provides a starting point for optimization.

For example, in the development of FABP4 inhibitors, a two-step computational approach involving scaffold hopping from a known ligand led to the identification of the pyridazinone core as a novel scaffold mdpi.com. Subsequent ligand-growing experiments were conducted in silico within the FABP4 cavity to design a library of potential inhibitors mdpi.com. This demonstrates the use of computational tools to explore the chemical space around the pyridazinone scaffold to improve binding affinity and other drug-like properties.

Similarly, the discovery of a pyridazinone series of Trypanosoma cruzi proteasome inhibitors was guided by structural information acs.org. By understanding the binding mode of an initial hit compound, medicinal chemists were able to make rational modifications to the pyridazinone scaffold to enhance potency and selectivity acs.org.

Mechanistic Investigations of Pathway Modulation (e.g., inhibition of specific enzymatic pathways, disruption of molecular processes)

Understanding the molecular mechanism by which a compound exerts its biological effect involves investigating its impact on cellular pathways. For pyridazinone derivatives, mechanistic studies have shed light on how they modulate specific enzymatic pathways and disrupt key molecular processes.

The anti-inflammatory effects of some pyridazinone derivatives are a direct result of the inhibition of the COX-2 enzyme, which in turn blocks the synthesis of prostaglandins, key mediators of inflammation nih.govresearchgate.net.

In the context of their antimitotic activity, certain 5,6-diphenylpyridazin-3-one derivatives have been shown to interfere with tubulin dynamics nih.gov. These compounds can inhibit the polymerization of tubulin into microtubules or induce the formation of abnormal tubulin oligomers. Since microtubules are essential for the formation of the mitotic spindle, the disruption of their function leads to cell cycle arrest in mitosis and ultimately to cell death nih.gov.

The vasorelaxant properties of certain pyridazin-3-one derivatives have been linked to the modulation of the nitric oxide pathway nih.gov. These compounds were found to increase the expression of eNOS mRNA, leading to an increased production of nitric oxide, a potent vasodilator nih.gov. This mechanism involves the inhibition of inositol (B14025) triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in smooth muscle cells, leading to myosin phosphorylation inhibition and vasodilation nih.gov.

Emerging Research Directions and Future Outlook

Potential Applications of 6-Methylidenepyridazin-3-one in Advanced Materials Science and Organic Electronics

The inherent structural characteristics of this compound, such as its conjugated π-system and the presence of heteroatoms, make it an intriguing candidate for applications in advanced materials science and organic electronics. The pyridazinone ring, combined with the exocyclic methylene (B1212753) group, creates a planar, electron-rich scaffold that could be foundational for novel organic semiconductors.

Researchers are exploring how the electronic properties of such molecules can be tuned by chemical modification. The introduction of various substituent groups on the pyridazinone ring can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is a critical aspect in the design of materials for specific electronic applications.

Potential applications being investigated for pyridazinone-based materials include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence properties of custom-designed pyridazinone derivatives could be harnessed for use as emitters or host materials in OLEDs. sciepub.com

Organic Field-Effect Transistors (OFETs): The ability of planar heterocyclic molecules to self-assemble and facilitate charge transport is a key property for active layers in OFETs.

Organic Photovoltaics (OPVs): As electron donor or acceptor materials, pyridazinone derivatives could play a role in the active layers of organic solar cells.

The table below summarizes the key molecular features of this compound and their relevance to organic electronics.

Molecular FeatureRelevance in Organic ElectronicsPotential Application
Conjugated π-System Facilitates charge delocalization and transport.Active layer in OFETs, OPVs
Heteroatoms (Nitrogen, Oxygen) Influence HOMO/LUMO levels, promote intermolecular interactions.Tuning of electronic properties, emitters in OLEDs
Planar Structure Encourages π-π stacking and ordered molecular packing in the solid state.Enhanced charge mobility in thin-film devices
Exocyclic Methylene Group Offers a site for further functionalization and polymerization.Development of semiconducting polymers

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The functional groups present in the this compound scaffold, namely the amide (lactam) functionality with its hydrogen bond donor (N-H) and acceptor (C=O) sites, are ideal for directing non-covalent interactions. This makes the molecule a promising building block in the field of supramolecular chemistry.

Current research is focused on understanding how these molecules interact to form larger, well-defined architectures through self-assembly. These interactions can include:

Hydrogen Bonding: The N-H and C=O groups can form robust and directional hydrogen bonds, leading to the formation of tapes, sheets, or other predictable patterns.

π-π Stacking: The aromatic nature of the pyridazinone ring encourages stacking interactions, which are crucial for the assembly of columnar structures and for charge transport in organic electronic materials.

By strategically modifying the core structure, chemists can control these self-assembly processes to create complex supramolecular materials with tailored properties, such as gels, liquid crystals, or porous frameworks. DNA-templated self-assembly is another area where pyridazinone derivatives could be functionalized for precise arrangement into arrays or nanowires. sarpublication.com

Development of Advanced Synthetic Methodologies for Pyridazinone Systems (e.g., flow chemistry, photocatalysis)

The synthesis of pyridazinone derivatives has traditionally relied on conventional batch chemistry. researchgate.net However, modern synthetic methodologies are being developed to improve the efficiency, safety, and scalability of these processes.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream rather than in a flask. For the synthesis of pyridazinone systems, flow chemistry offers several advantages:

Enhanced Safety: Unstable intermediates can be generated and consumed in situ, minimizing the risk of hazardous accumulations. mdpi.com

Precise Control: Reaction parameters like temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purities. youtube.com

Scalability: Scaling up a reaction is achieved by running the system for a longer duration, which is often more straightforward than increasing the size of batch reactors. youtube.com

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing area of organic synthesis. mdpi.com For pyridazinone synthesis, photocatalysis can enable novel transformations that are difficult to achieve with traditional thermal methods. This can include C-H functionalization to introduce new substituents onto the pyridazinone core or the formation of the ring itself under milder conditions. Visible-light photocatalysis, in particular, is considered a green chemistry approach as it can reduce the reliance on harsh reagents and high temperatures. mdpi.com

The table below compares traditional batch synthesis with these advanced methodologies for pyridazinone production.

MethodologyKey AdvantagesChallenges
Traditional Batch Well-established procedures, simple equipment.Scalability issues, potential safety hazards, often less efficient.
Flow Chemistry Improved safety, precise control, easy scalability, high reproducibility. mdpi.comyoutube.comHigher initial equipment cost, potential for clogging.
Photocatalysis Access to novel reactivity, mild reaction conditions, environmentally friendly. mdpi.comRequires specialized photoreactors, catalyst cost, and screening.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization in Academic Contexts

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. mednexus.orgnih.gov In the academic study of pyridazinone systems, these computational tools are being integrated in several key areas:

Compound Discovery: ML models can be trained on large datasets of known molecules to predict the properties of new, hypothetical pyridazinone derivatives. mdpi.com This allows researchers to screen vast virtual libraries and identify promising candidates for synthesis and testing, saving significant time and resources. premierscience.comijirt.org

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target pyridazinone molecules. These programs analyze known chemical reactions to suggest pathways that chemists may not have considered. preprints.org

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize product yield and minimize byproducts. beilstein-journals.orgbeilstein-journals.org This is often achieved by using algorithms to intelligently explore the multi-dimensional parameter space of a chemical reaction. beilstein-journals.org

The integration of AI and ML with automated robotic platforms has the potential to create "self-driving laboratories" where the entire process of designing, synthesizing, and testing new pyridazinone derivatives is automated. beilstein-journals.org

Future Perspectives on the Academic Study of Methylidenepyridazinone Systems

The academic future for this compound and its derivatives is poised at the intersection of multiple disciplines. The foundational knowledge of their synthesis and basic properties will be leveraged to explore complex applications previously considered outside the realm of this class of compounds.

Future research will likely focus on several key themes:

Multifunctional Materials: Efforts will move beyond single-purpose molecules to the design of pyridazinone systems that integrate multiple functionalities, such as combined electronic and sensory properties or therapeutic and diagnostic (theranostic) capabilities.

Sustainable Chemistry: There will be a continued push to develop greener synthetic routes using methodologies like flow chemistry and photocatalysis, employing renewable starting materials and minimizing waste.

Complex Systems: The study of self-assembly will evolve from simple molecular aggregates to the creation of complex, functional supramolecular systems and dynamic materials that can respond to external stimuli.

In Silico-Driven Discovery: The synergy between AI/ML and experimental chemistry will become even more pronounced. ijirt.org Predictive models will become more accurate, guiding experimental efforts with greater precision and accelerating the pace of discovery in academic settings.

Ultimately, the trajectory of academic research on methylidenepyridazinone systems will be characterized by a shift from the study of individual molecules to the rational design and construction of complex, functional chemical systems with real-world applications in materials science, electronics, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.